molecular formula C18H18Br2N2O3 B11545398 N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11545398
M. Wt: 470.2 g/mol
InChI Key: PEYQQVZRIHBUFU-ZVBGSRNCSA-N
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Description

N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is an organic compound with the molecular formula C17H16Br2N2O3 This compound is known for its unique chemical structure, which includes bromine, methoxy, and acetohydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation reaction between 3,5-dibromo-2-methoxybenzaldehyde and 2-(2,6-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
  • N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylene]-2-(2,6-dimethylphenoxy)acetohydrazide
  • 3,5-dibromo-2-methoxybenzaldehyde

Uniqueness

N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H18Br2N2O3

Molecular Weight

470.2 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H18Br2N2O3/c1-11-5-4-6-12(2)17(11)25-10-16(23)22-21-9-13-7-14(19)8-15(20)18(13)24-3/h4-9H,10H2,1-3H3,(H,22,23)/b21-9+

InChI Key

PEYQQVZRIHBUFU-ZVBGSRNCSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC

Origin of Product

United States

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